molecular formula C13H6F4O2 B6364931 5-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid, 95% CAS No. 1178015-40-1

5-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid, 95%

Cat. No. B6364931
CAS RN: 1178015-40-1
M. Wt: 270.18 g/mol
InChI Key: HWZRMIYGQOOQRC-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2,4,6-trifluorophenyl)benzoic acid, 95% (hereafter referred to as 5-Fluoro-2-TFPA) is a fluorinated organic compound which has gained much attention in recent years due to its unique properties and potential applications in both scientific research and industry. This compound has a wide range of applications, including synthesis of various organic compounds, as an intermediate in the synthesis of pharmaceuticals, and as a reagent in various analytical techniques. In

Mechanism of Action

5-Fluoro-2-TFPA is a fluorinated organic compound which has a unique structure. This structure is characterized by a fluorinated benzene ring with two adjacent fluorine atoms and a trifluoromethyl group attached to the ring. This structure gives the compound a high degree of fluorine-containing functional groups, which makes it highly reactive and capable of forming strong hydrogen bonds with other molecules. The fluorine-containing functional groups also make the compound more soluble in polar solvents, such as water, and give it a higher degree of stability.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-2-TFPA are still under investigation. However, it has been shown to have a variety of effects on different biological systems. In vitro studies have shown that 5-Fluoro-2-TFPA can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. It has also been shown to inhibit the growth of bacteria and fungi, and to have anti-viral activity. In addition, it has been shown to have an anti-oxidant effect, which may be beneficial in preventing oxidative damage to cells.

Advantages and Limitations for Lab Experiments

5-Fluoro-2-TFPA has several advantages for use in lab experiments. It is relatively stable in aqueous solutions and has a high degree of solubility in polar solvents. In addition, it is relatively non-toxic and has a low melting point, which makes it easy to handle and store. However, it is also important to note that 5-Fluoro-2-TFPA is a highly reactive compound and should be handled with caution.

Future Directions

The potential applications of 5-Fluoro-2-TFPA are still being explored. Possible future directions include its use as a reagent in the synthesis of various organic compounds, as an intermediate in the synthesis of pharmaceuticals, and as a reagent in various analytical techniques. In addition, further research is needed to explore the biochemical and physiological effects of 5-Fluoro-2-TFPA and its potential applications in the medical field. Finally, further research is needed to explore the potential of 5-Fluoro-2-TFPA as an environmentally friendly alternative to other fluorinated compounds.

Synthesis Methods

5-Fluoro-2-TFPA is synthesized using a three-step process. The first step involves the oxidation of 5-fluoro-2-chlorobenzoic acid with potassium persulfate in the presence of aqueous ammonia. The second step involves the reaction of the oxidized product with trifluoroacetic acid to produce 5-fluoro-2-trifluoroacetylbenzoic acid. The final step involves the reaction of the trifluoroacetylbenzoic acid with sodium hydroxide to produce 5-fluoro-2-TFPA.

Scientific Research Applications

5-Fluoro-2-TFPA has been used in a wide range of scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, such as 3-fluoro-2-phenylbenzoic acid, which is used in the synthesis of pharmaceuticals. It has also been used as an intermediate in the synthesis of various fluorinated compounds, such as 5-fluoro-2-methylbenzoic acid and 5-fluoro-2-methylphenylacetic acid. In addition, 5-Fluoro-2-TFPA has been used as a reagent in various analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR).

properties

IUPAC Name

5-fluoro-2-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4O2/c14-6-1-2-8(9(3-6)13(18)19)12-10(16)4-7(15)5-11(12)17/h1-5H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZRMIYGQOOQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681254
Record name 2',4,4',6'-Tetrafluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1178015-40-1
Record name 2',4,4',6'-Tetrafluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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